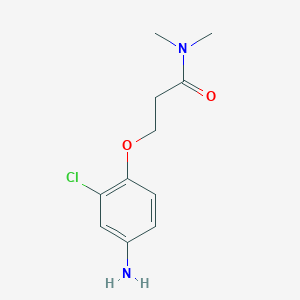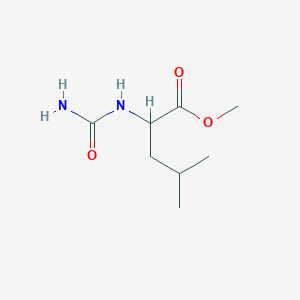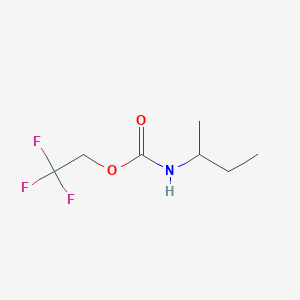
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide, also known as 4-amino-2-chlorophenoxyacetic acid (4-ACPA), is a synthetic compound that has been used for many scientific research applications. It is a type of phenoxyacetic acid (PAA) that has been used to study the biochemical and physiological effects of PAA. 4-ACPA is a potent inhibitor of plant growth and is commonly used in laboratory experiments to study the effects of plant growth inhibition on plant physiology.
Applications De Recherche Scientifique
4-ACPA has been used in a variety of scientific research applications, including plant physiology and biochemistry, plant pathology, and the study of plant growth inhibition. It has been used to study the effects of plant growth inhibition on plant physiology, including the effects on cell division, cell elongation, and photosynthesis. 4-ACPA has also been used to study the biochemical and physiological effects of PAA, and to study the effects of PAA on plant pathogenicity.
Mécanisme D'action
The mechanism of action of 4-ACPA is not well understood. However, it is believed that it acts as an inhibitor of plant growth by blocking the action of enzymes involved in the synthesis of plant hormones. It is also believed that 4-ACPA interferes with the transport of hormones in plants, which can lead to a decrease in plant growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ACPA are not well understood. However, it is believed that 4-ACPA can inhibit the growth of plants, as well as alter the physiological processes of plants. It has been reported to inhibit cell division, cell elongation, and photosynthesis in plants. Additionally, 4-ACPA has been reported to inhibit the growth of plant pathogens, such as fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-ACPA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a potent inhibitor of plant growth and can be used to study the effects of plant growth inhibition on plant physiology. However, there are some limitations to using 4-ACPA in laboratory experiments. It can be difficult to precisely control the concentration of 4-ACPA in a laboratory experiment, and it can be toxic to some organisms at high concentrations.
Orientations Futures
The potential future applications of 4-ACPA are numerous. Further research could be conducted to better understand the biochemical and physiological effects of 4-ACPA on plants, as well as its mechanism of action. Additionally, further research could be conducted to explore the use of 4-ACPA in other scientific applications, such as drug design and synthesis. Finally, research could be conducted to explore the potential use of 4-ACPA in agricultural applications, such as crop protection and pest control.
Méthodes De Synthèse
4-ACPA is synthesized by a reaction between 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamidelorophenol and N,N-dimethylpropanamide. The reaction proceeds in two steps, with the first step being the formation of an intermediate, 4-chloro-2-methyl-N-methylpropanamide. This intermediate is then reacted with 3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamidelorophenol, forming 4-ACPA. The reaction is usually carried out in an aqueous medium with a base catalyst, such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-14(2)11(15)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBRLYLERAELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCOC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-amino-2-chlorophenoxy)-N,N-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B6144168.png)
![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)





![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)
![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)
